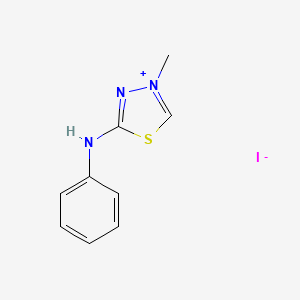
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is a chemical compound with the molecular formula C9H10IN3S. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of aniline with 3-methyl-1,3,4-thiadiazol-3-ium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These interactions lead to its antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: Similar structure but different functional groups.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Contains a methoxy group instead of a methyl group.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar core structure with different substituents
Uniqueness
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is unique due to its specific combination of an anilino group and a methyl group on the thiadiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
111971-24-5 |
|---|---|
分子式 |
C9H10IN3S |
分子量 |
319.17 g/mol |
IUPAC 名称 |
4-methyl-N-phenyl-1,3,4-thiadiazol-4-ium-2-amine;iodide |
InChI |
InChI=1S/C9H10N3S.HI/c1-12-7-13-9(11-12)10-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);1H/q+1;/p-1 |
InChI 键 |
RJGPUCKJMAJYAN-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CSC(=N1)NC2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


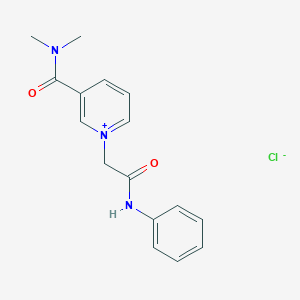
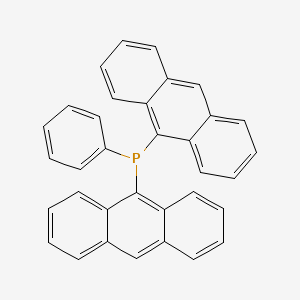
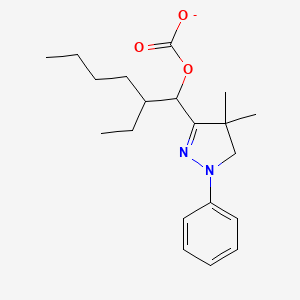
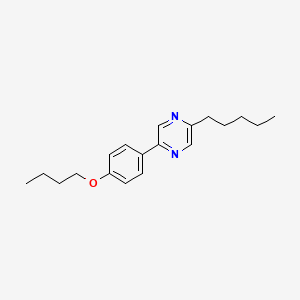
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
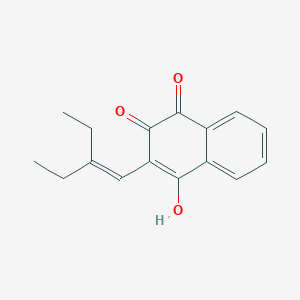
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
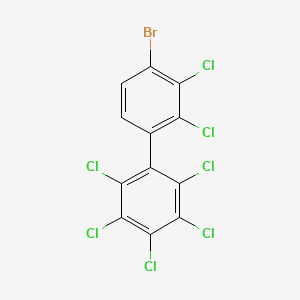
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
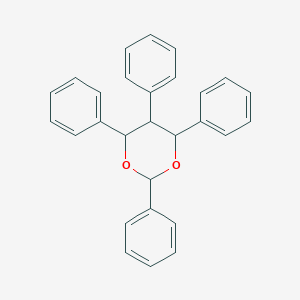
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
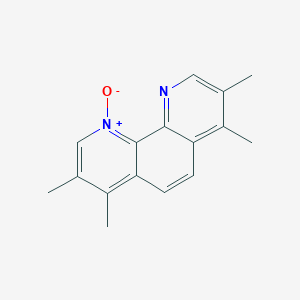
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
